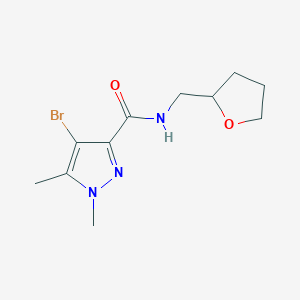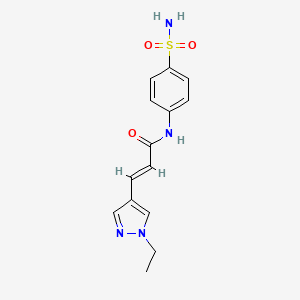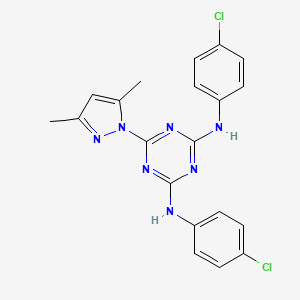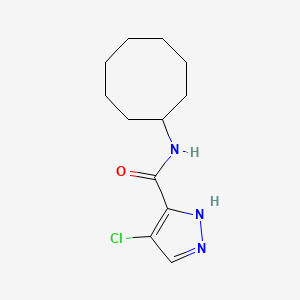![molecular formula C12H19N5O5S B14929441 1-(methylsulfonyl)-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]piperidine-4-carboxamide](/img/structure/B14929441.png)
1-(methylsulfonyl)-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(METHYLSULFONYL)-N-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-4-PIPERIDINECARBOXAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperidinecarboxamide core, which is often found in bioactive molecules, and a pyrazole ring, known for its diverse pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(METHYLSULFONYL)-N-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-4-PIPERIDINECARBOXAMIDE typically involves multiple steps, starting with the preparation of the piperidinecarboxamide core This can be achieved through the reaction of piperidine with a suitable carboxylic acid derivative under acidic or basic conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of robust purification methods to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(METHYLSULFONYL)-N-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-4-PIPERIDINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group on the pyrazole ring can be reduced to an amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often require a strong base such as sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted piperidine derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving piperidine and pyrazole derivatives.
Medicine: Potential therapeutic applications due to its bioactive core structures.
Industry: Use in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(METHYLSULFONYL)-N-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-4-PIPERIDINECARBOXAMIDE is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The piperidinecarboxamide core may interact with protein targets, while the pyrazole ring could modulate the activity of enzymes involved in various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(METHYLSULFONYL)-N-[2-(4-NITRO-1H-IMIDAZOL-1-YL)ETHYL]-4-PIPERIDINECARBOXAMIDE
- 1-(METHYLSULFONYL)-N-[2-(4-NITRO-1H-TRIAZOL-1-YL)ETHYL]-4-PIPERIDINECARBOXAMIDE
Uniqueness
1-(METHYLSULFONYL)-N-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-4-PIPERIDINECARBOXAMIDE is unique due to the presence of both the piperidinecarboxamide core and the pyrazole ring, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C12H19N5O5S |
|---|---|
Poids moléculaire |
345.38 g/mol |
Nom IUPAC |
1-methylsulfonyl-N-[2-(4-nitropyrazol-1-yl)ethyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C12H19N5O5S/c1-23(21,22)16-5-2-10(3-6-16)12(18)13-4-7-15-9-11(8-14-15)17(19)20/h8-10H,2-7H2,1H3,(H,13,18) |
Clé InChI |
ZHIXKLOANMOXBD-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)N1CCC(CC1)C(=O)NCCN2C=C(C=N2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14929360.png)

![N-cyclooctyl-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B14929364.png)
![4-{[(2,4-dichlorophenyl)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B14929368.png)
![2-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide](/img/structure/B14929372.png)
![2-{[5-{[(4-chlorophenyl)amino]methyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[1-(2,4-dimethoxyphenyl)ethylidene]acetohydrazide](/img/structure/B14929381.png)
![5-bromo-2-(difluoromethoxy)-N-[3-(ethylsulfanyl)-5-methyl-4H-1,2,4-triazol-4-yl]benzamide](/img/structure/B14929391.png)

![ethyl 6-[(5-ethoxy-4-nitro-1H-pyrazol-1-yl)methyl]-4-[4-methoxy-3-(methoxymethyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B14929406.png)

![4-[(2-chloro-4-nitrophenoxy)methyl]-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]benzamide](/img/structure/B14929426.png)

![7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-(2-fluoro-5-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14929449.png)
![N-(4-methoxyphenyl)-4-oxo-4-[2-(1-phenylbutan-2-ylidene)hydrazinyl]butanamide](/img/structure/B14929453.png)
